molecular formula C10H13FO2 B1631549 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

Cat. No.: B1631549
M. Wt: 184.21 g/mol
InChI Key: RNCUHIILUNOEGW-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)propan-2-ol ( 1268093-17-9) is a chemical compound with the molecular formula C 10 H 13 FO 2 and a molecular weight of 184.21 g/mol . It belongs to a class of substituted propanol derivatives that are of significant interest in modern medicinal chemistry and pharmaceutical research, particularly as advanced intermediates in the development of novel therapeutic agents . This compound serves as a valuable synthetic building block. Its structure, featuring a propan-2-ol core with adjacent fluorine and methoxy substituents on the phenyl ring, makes it a versatile precursor for constructing more complex molecules. While specific biological data for this exact compound is limited in the public domain, structurally similar thienopyrimidine compounds, which often utilize such aromatic intermediates, have demonstrated potent and selective activity against Helicobacter pylori by targeting the NuoD subunit of the bacterial respiratory Complex I . This mechanism is distinct from current broad-spectrum therapies and is being explored to develop narrow-spectrum antibiotics that minimize disruption to the gut microbiome . Researchers can leverage this chemical as a key intermediate in structure-activity relationship (SAR) studies, particularly in anti-infective drug discovery programs aimed at overcoming antibiotic resistance . As with all fine chemicals, appropriate safety precautions should be observed during handling. This product is intended for laboratory research purposes only and is designated as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13FO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3

InChI Key

RNCUHIILUNOEGW-UHFFFAOYSA-N

SMILES

CC(C)(C1=C(C=C(C=C1)OC)F)O

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)F)O

Pictograms

Flammable; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs in Pharmacological Studies

Indole-Based Propan-2-ol Derivatives

Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share the propan-2-ol backbone but incorporate indole rings and additional methoxymethyl/phenoxyethylamino substituents. Key differences include:

  • Receptor Binding: These analogs exhibit α1-, α2-, and β1-adrenoceptor binding affinity, likely due to the extended ethylamino side chain, which enhances interaction with adrenergic receptors. The absence of such a side chain in 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol limits its direct adrenoceptor activity .
  • Bioactivity : The indole derivatives demonstrate antiarrhythmic and spasmolytic effects, whereas the target compound’s simpler structure may prioritize metabolic stability or serve as a synthetic intermediate .
1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole ()
  • Structural Divergence : Replacing the propan-2-ol group with a pyrrole ring introduces aromaticity and planarity, altering electronic properties.
  • Applications: Pyrrole derivatives are often utilized in heterocyclic chemistry for constructing bioactive molecules, whereas the propan-2-ol moiety in the target compound may enhance solubility or serve as a hydrogen-bond donor .

Pharmaceutical Impurities and Byproducts

Impurity E (EP): (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 163685-38-9)
  • Key Differences: The isopropylamino group and methoxyethyl-phenoxy substituent increase molecular weight and basicity compared to the target compound.
  • Regulatory Relevance : As a process-related impurity, its presence in APIs (Active Pharmaceutical Ingredients) necessitates strict control, highlighting the importance of purity profiles in propan-2-ol derivatives .
Impurity F (EP): (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (CAS 7695-63-8)
  • Simpler Structure : Lacks fluorine and methoxy groups, reducing steric hindrance and lipophilicity. This impurity underscores the role of fluorine in enhancing target compound stability and bioavailability .

Functional Group Comparisons

Eugenol (2-Methoxy-4-(2-propenyl)phenol; CAS 108-65-6)
  • Shared Features : Both compounds contain methoxy and hydroxyl groups.
Triazole-Modified Propan-2-ol (CAS 1159001-28-1)
  • Molecular Weight : Higher molecular weight (377.8 g/mol vs. ~184 g/mol for the target compound) impacts pharmacokinetics and solubility .

Preparation Methods

Grignard Addition to Aromatic Ketones

Direct Methylation of 1-(2-Fluoro-4-methoxyphenyl)ethanone (FMAP)

The most common method involves the Grignard reaction of 1-(2-fluoro-4-methoxyphenyl)ethanone (FMAP) with methyl magnesium chloride (MeMgCl).

Procedure:
  • FMAP (54.78 g, 297 mmol) is dissolved in tetrahydrofuran (THF, 300 mL).
  • MeMgCl (1.2–1.5 equivalents) is added dropwise at <5°C under inert atmosphere.
  • The mixture is stirred for 2–3 hours until complete conversion.
  • The reaction is quenched with methanol and water, followed by extraction with diisopropyl ether (DIPE).
Key Data:
Parameter Value Source
Yield 65–70%
Purity 90–95% (5% FMAP residual)
Temperature 0–5°C

Optimization : Co-solvents like dichloromethane (DCM) or toluene reduce enolization of FMAP, improving conversion to 98%.

Bromination-Alkylation Sequential Route

Bromination of FMAP Followed by Grignard Reaction

An alternative route avoids residual FMAP by brominating FMAP first:

Steps:
  • Bromination : FMAP is treated with N-bromosuccinimide (NBS) in acetonitrile at 60°C to yield 1-(5-bromo-2-fluoro-4-methoxyphenyl)ethanone (BrFMAP).
  • Grignard Reaction : BrFMAP reacts with MeMgCl in THF/DCM (1:1) at -20°C, followed by quenching and extraction.
Key Data:
Parameter Value Source
BrFMAP Yield 85%
FMOL Yield 82%
Purity >99% (no FMAP residual)

Advantage : Eliminates desmethyl impurities (e.g., BrMET) critical for pharmaceutical applications.

Catalytic Dehydration of Tertiary Alcohol Precursors

Acid-Mediated Dehydration

FMOL can be synthesized via dehydration of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol intermediates using proton donors:

Procedure:
  • Intermediate alcohol (e.g., from aldol addition) is treated with H₂SO₄ (0.6–3 M) in ethylene glycol.
  • Water and product are removed via steam distillation (Dean-Stark apparatus).
Key Data:
Parameter Value Source
Conversion >95%
Solvent Ethylene glycol
Temperature 80–100°C

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability
Direct Grignard 65–70 90–95 Industrial
Bromination-Alkylation 82 >99 Pilot-scale
Catalytic Dehydration 75–80 85–90 Lab-scale

Industrial Preference : The bromination-alkylation route is favored for high-purity FMOL required in CETP inhibitor synthesis.

Mechanistic Insights

Grignard Reaction Pathway

The reaction proceeds via nucleophilic addition of MeMgCl to the carbonyl group of FMAP, forming a magnesium alkoxide intermediate. Hydrolysis yields FMOL. Side reactions (e.g., enolization) are mitigated by low temperatures (-20°C) and aprotic co-solvents.

Bromination Selectivity

NBS selectively brominates the aromatic ring at the 5-position due to the directing effects of the methoxy and fluorine groups. Computational studies suggest para-bromination is kinetically favored.

Challenges and Solutions

Residual Starting Material

  • Issue : FMAP remains in Grignard reactions due to incomplete conversion.
  • Solution : Co-solvents (DCM/toluene) reduce enolization, while quenching with Na₂S₂O₃ removes excess NBS.

Siloxane Impurities

  • Issue : Siloxane byproducts form in dehydration steps.
  • Solution : Distillation at 170°C/0.15 mbar removes volatile impurities.

Q & A

Q. What are the standard synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol?

The compound is commonly synthesized via the reduction of its corresponding ketone precursor, 2-(2-Fluoro-4-methoxyphenyl)propan-2-one, using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol. For example, describes analogous reductions for structurally similar alcohols, where ketones are reduced to secondary alcohols under mild conditions. Post-reduction, purification is typically achieved via distillation or recrystallization to ensure high purity for research applications .

Q. What spectroscopic techniques are recommended for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the fluorophenyl, methoxy, and hydroxyl groups.
  • X-ray crystallography : For definitive structural elucidation, as demonstrated in for a related biphenyl-propan-2-ol derivative.
  • Mass spectrometry (MS) : To verify molecular weight (e.g., calculated molecular formula: C₁₀H₁₂FO₂).
  • FT-IR : To identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–F stretch at 1100–1000 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Classify as hazardous waste and collaborate with certified disposal agencies ( ).
  • Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy) influence reactivity in nucleophilic substitution reactions?

The 2-fluoro group is a strong electron-withdrawing substituent, which activates the phenyl ring toward electrophilic substitution at specific positions. The 4-methoxy group, being electron-donating, may counteract this effect, creating regioselectivity challenges. Methodological approaches include:

  • Computational modeling (e.g., DFT calculations) to predict reactive sites.
  • Competitive reaction studies using halogenated analogs (e.g., chloro vs. bromo derivatives, as in ) to compare substitution rates.
  • Kinetic isotope effects (KIE) to probe transition states in reactions like SNAr (nucleophilic aromatic substitution) .

Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?

Discrepancies in stability studies may arise from solvent polarity, temperature, or trace impurities. To address this:

  • Conduct accelerated stability tests under controlled conditions (e.g., 40°C/75% RH for 6 months).
  • Use HPLC-MS to monitor degradation products (e.g., demethylation of the methoxy group or hydroxylation).
  • Cross-reference with structurally similar compounds (e.g., highlights incompatibility with strong oxidizers) .

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

While the target compound is not chiral, related derivatives (e.g., (R)- or (S)-configured analogs) require:

  • Chiral chromatography (e.g., using amylose-based columns).
  • Enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer.
  • Crystallization with chiral resolving agents (e.g., tartaric acid derivatives), as seen in for a fluorophenyl-propanol .

Q. What methodologies assess interactions with biomolecules (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : To measure binding affinity (Kd) in real time.
  • Isothermal titration calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS).
  • Molecular docking simulations : To predict binding modes using crystallographic data (e.g., ’s structural parameters).
  • Enzyme inhibition assays : Competitive or non-competitive inhibition studies using fluorogenic substrates .

Comparative Analysis

Q. How does the 2-fluoro-4-methoxy substitution pattern differentiate this compound from halogenated analogs (e.g., 2-chloro or 2-bromo derivatives)?

  • Reactivity : The smaller size and higher electronegativity of fluorine reduce steric hindrance compared to bromine, favoring faster nucleophilic substitutions but lower polarizability in hydrophobic interactions ().
  • Biological activity : Fluorine’s strong electron-withdrawing effect enhances metabolic stability compared to chlorine, as shown in for fluorophenyl-propanols.
  • Physical properties : The methoxy group increases solubility in polar solvents (e.g., DMSO) relative to non-polar halogenated analogs .

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